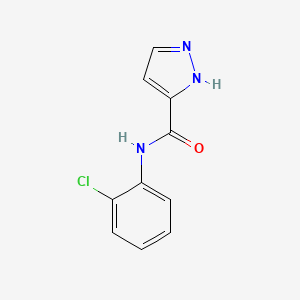
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, also known as CPC, is a heterocyclic compound with a pyrazole ring system and a chlorophenyl group. It is a white crystalline solid and has a molecular formula of C9H7ClN2O. CPC is used in a variety of scientific research applications, as well as in laboratory experiments. It is also known for its wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
Appetite Suppression and Weight Reduction
- Research Context : Analogues of diaryl dihydropyrazole-3-carboxamides, including compounds similar to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been explored for their potential in appetite suppression and weight reduction in animal models. Their activity is linked to CB1 receptor antagonism. For instance, certain compounds demonstrated significant body weight reduction in vivo, attributed to their antagonistic activity at the CB1 receptors and exhibited favorable pharmacokinetic profiles (Srivastava et al., 2007).
Cannabinoid Receptor Antagonists
- Research Context : Pyrazole derivatives, including those related to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been studied for their activity as cannabinoid receptor antagonists. These compounds are of interest for potentially counteracting harmful effects of cannabinoids and cannabimimetic agents. Certain structural requirements, such as specific substituents on the pyrazole ring, have been identified as critical for potent and selective brain cannabinoid CB1 receptor antagonistic activity (Lan et al., 1999).
Obesity Treatment
- Research Context : Derivatives of pyrazole carboxamide, closely related to N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide, have been identified as potential treatments for obesity. For example, MK-5596, a novel cannabinoid-1 receptor inverse agonist, reduced body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism (Yan et al., 2010).
Molecular Modeling Studies
- Research Context : Various pyrazole derivatives have been subject to molecular modeling studies to understand their affinity and interaction with cannabinoid receptors. These studies contribute to the development of compounds with high affinity for receptors' inactive state and inverse agonist activity, important for medicinal chemistry (Silvestri et al., 2008).
Mécanisme D'action
Target of Action
It’s worth noting that many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . This suggests that N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide may also interact with various biological targets.
Mode of Action
For instance, some indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . This suggests that N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide might also exhibit similar activities.
Biochemical Pathways
It’s known that many indole derivatives can affect a variety of biochemical pathways, leading to diverse biological activities . Therefore, it’s possible that N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide could also influence multiple biochemical pathways, resulting in various downstream effects.
Result of Action
Given the potential biological activities of similar compounds, it’s plausible that this compound could have significant effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-7-3-1-2-4-8(7)13-10(15)9-5-6-12-14-9/h1-6H,(H,12,14)(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZGGDFTPYYPMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=NN2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101255889 |
Source


|
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
CAS RN |
305346-16-1 |
Source


|
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305346-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Chlorophenyl)-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101255889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

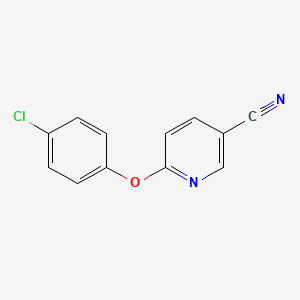

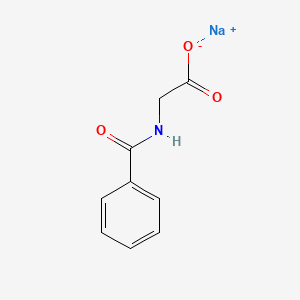
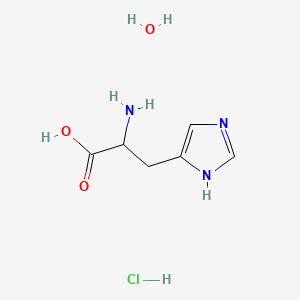


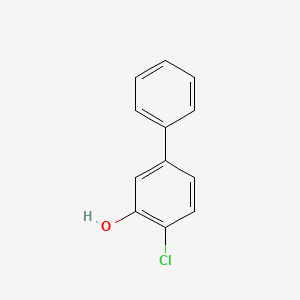

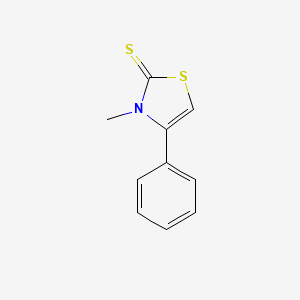
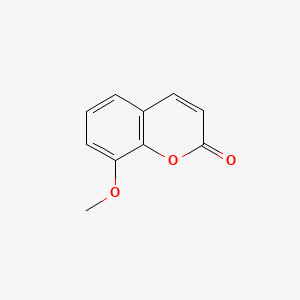

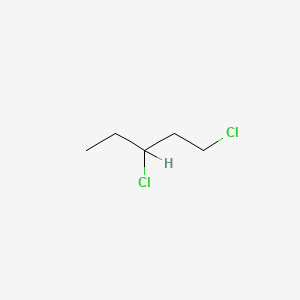
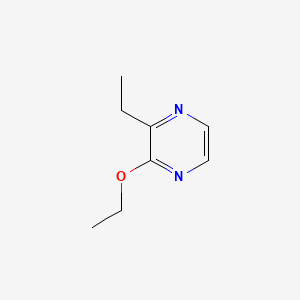
![6-Methoxy-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1348524.png)